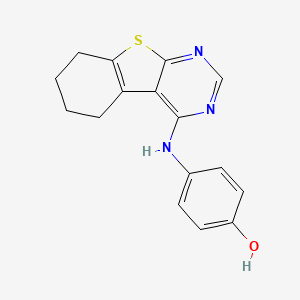
Tyrosine kinase-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosine kinase-IN-7 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. Tyrosine kinases are involved in the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. Inhibitors like this compound are essential in the treatment of various cancers and other diseases where abnormal tyrosine kinase activity is observed .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-7 typically involves multi-step organic synthesisCommon synthetic routes include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and crystallization are employed to purify the compound. The use of automated synthesis platforms and continuous flow reactors can further enhance the efficiency of production .
化学反应分析
Types of Reactions: Tyrosine kinase-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can potentially enhance or alter its biological activity .
科学研究应用
Tyrosine kinase-IN-7 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of tyrosine kinases in cellular signaling pathways.
Medicine: Plays a crucial role in the development of targeted cancer therapies by inhibiting abnormal tyrosine kinase activity.
Industry: Employed in the production of diagnostic tools and therapeutic agents
作用机制
Tyrosine kinase-IN-7 exerts its effects by binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues in target proteins. This inhibition disrupts the signal transduction pathways that are essential for cell growth and proliferation. The compound specifically targets pathways involved in cancer cell survival and metastasis, making it a valuable therapeutic agent .
相似化合物的比较
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Osimertinib: Targets epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Uniqueness: Tyrosine kinase-IN-7 is unique due to its high specificity and potency against a broad range of tyrosine kinases. Unlike some other inhibitors, it has shown effectiveness in overcoming resistance mechanisms that often develop during cancer treatment .
属性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol |
InChI |
InChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19) |
InChI 键 |
BTIBWAOCLJARHL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


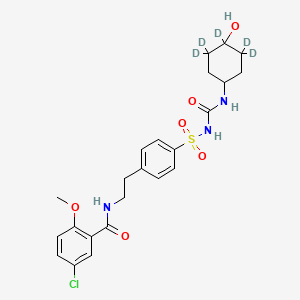
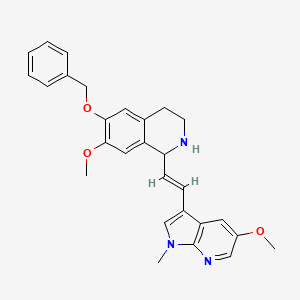
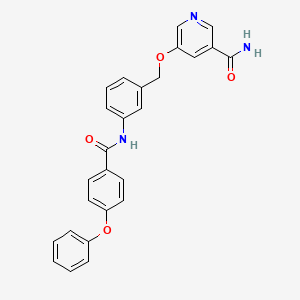
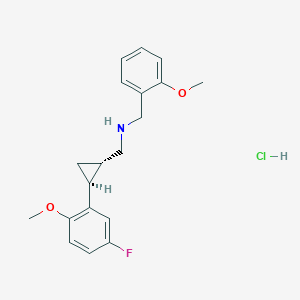
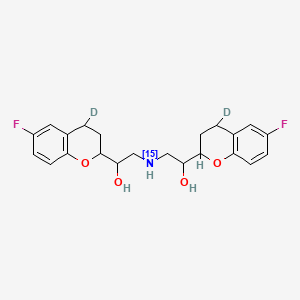
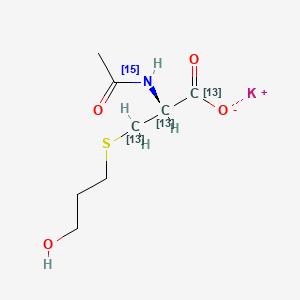
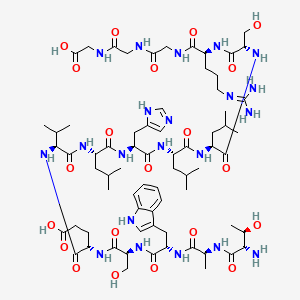
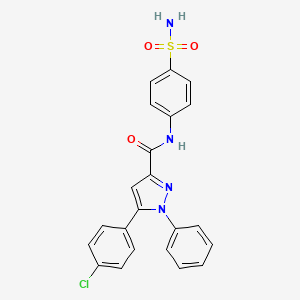
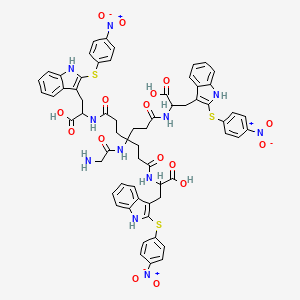

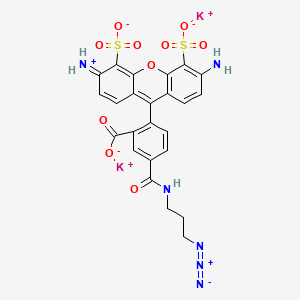
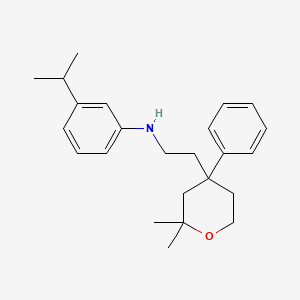
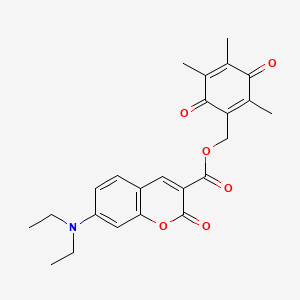
![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)
